

Key Findings from the 1965 Spectroscopic Study

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Compound Focus: Albonoursin

CAS No.: 1222-90-8

Cat. No.: S517858

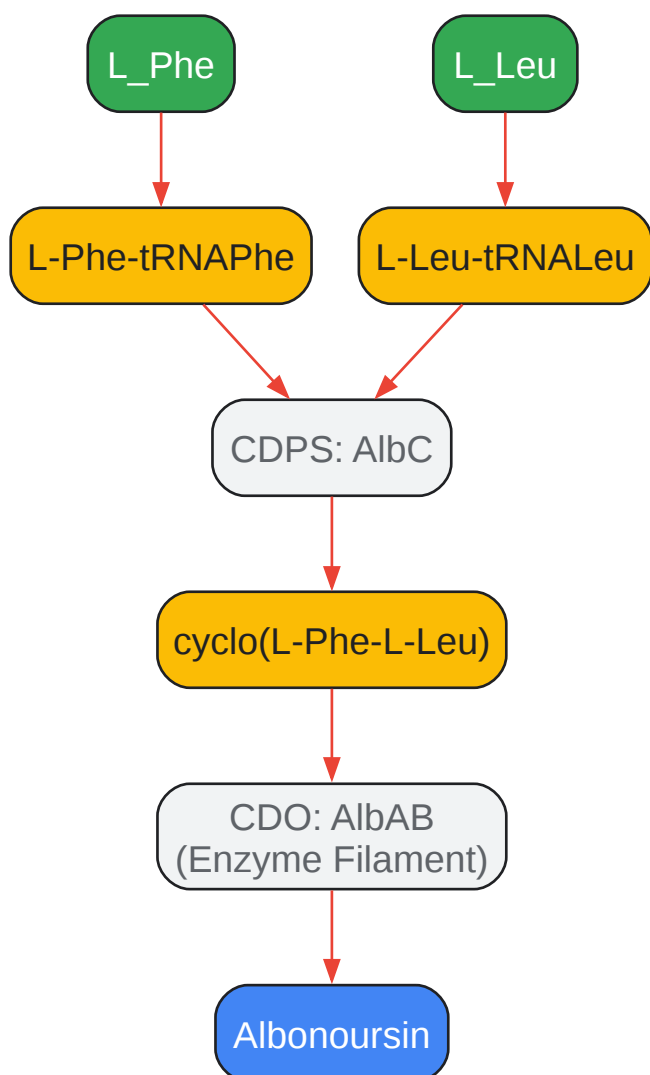
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A direct comparison established the identity of **albonoursin** with a compound known as "component 2" from a mutant of *Actinomyces noursei* [1]. The table below summarizes the core structural information determined by this early work:

Finding	Significance / Identification
Identity Confirmed	Identical to "component 2" from a phalamysin-producing agent [1].
Acid Decomposition Products	Phenylpyruvic acid and acetone [1].
Key Molecular Groupings	Presence of $C_6H_5-CH=C-C$, $(CH_3)_2 CH-C=$ or $(CH_3)_2C=C$, two amide groups, and two hydrogens readily replaceable by halogens (via Br_2 or $SOCl_2$) [1].
Grouping Absent	No malonamide group present in the molecule [1].

The Modern Biosynthetic Pathway of Albonoursin

We now know **albonoursin** is biosynthesized via a Cyclodipeptide Synthase (CDPS)-dependent pathway, independent of Non-ribosomal Peptide Synthetases (NRPS) [2]. The pathway involves a core CDPS that forms the diketopiperazine scaffold, which is then modified by a unique oxidase.



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*The CDPS-dependent biosynthesis and dehydrogenation of **albonoursin**.*

- **The CDPS Machinery:** The enzyme **AlbC** is solely responsible for forming the cyclic dipeptide scaffold, **cyclo(L-Phe-L-Leu)**, by hijacking aminoacyl-tRNAs (L-Phe-tRNAPhe and L-Leu-tRNALeu) from the ribosomal protein synthesis machinery [2]. This mechanism is entirely independent of NRPSs.
- **The Tailoring Enzyme:** The cyclic dipeptide **cyclo(L-Phe-L-Leu)** is then dehydrogenated by the cyclodipeptide oxidase (CDO) **AlbAB** to create the final α,β -unsaturated product, **albonoursin** [2] [3]. Recent structural studies show that AlbAB forms a megadalton-sized **heterooligomeric enzyme**

filament with covalently bound flavin mononucleotide (FMN) cofactors, and its activity depends on this filament formation [3].

From Historical Foundation to Modern Applications

The early spectroscopic work correctly identified key structural features. Modern research has clarified that the "two hydrogen atoms readily capable of being replaced by halogen atoms" correspond to the positions dehydrogenated by the AlbAB enzyme filament [1] [3]. Genome mining guided by the **albonoursin** biosynthetic logic continues to discover novel natural products with potential bioactivities, such as the recently isolated cytotoxic compounds albocandins C and D [4].

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